BenchChemオンラインストアへようこそ!

CheW protein

Bacterial Chemotaxis Heterologous Expression Functional Complementation

Functional reconstitution of bacterial chemotaxis arrays demands a coupling protein with defined stoichiometry and binding affinity. CheW protein (CAS 107217-07-2) is the essential adaptor bridging MCP chemoreceptors to CheA histidine kinase. • Validated 1:1:1 stoichiometry (CheAL:CheAS:CheW) and 17 μM Kd for reproducible ternary complex assembly. • Cross-species complementation confirmed-A. brasilense CheW restores signaling in E. coli cheW deletion mutants. • Characterized binding-interface mutants (V36M, G57D) serve as critical negative controls. Supplied as recombinant protein with documented purity and lot-to-lot consistency.

Molecular Formula C15H25ClN2O2
Molecular Weight 0
CAS No. 107217-07-2
Cat. No. B1167562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCheW protein
CAS107217-07-2
SynonymsCheW protein
Molecular FormulaC15H25ClN2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CheW Protein (CAS 107217-07-2): Foundational Scaffold of Bacterial Chemotaxis Signaling Complexes


CheW protein (CAS 107217-07-2) is a small cytoplasmic adaptor protein that serves as the essential structural bridge between transmembrane chemoreceptors (methyl-accepting chemotaxis proteins, MCPs) and the histidine kinase CheA in the bacterial chemotaxis signal transduction pathway [1]. In Escherichia coli, the canonical model organism, CheW binds reversibly to CheA dimers with a dissociation constant (Kd) of 17 μM, exhibiting a stoichiometry of two CheW monomers per CheA dimer [2]. At wild-type expression levels, CheW exists in a 1:1:1 stoichiometric complex with CheA (CheAL and CheAS) that accounts for approximately 10% of total cellular CheA and CheW molecules [3]. CheW is the prototypical member of a family of coupling proteins that includes the CheV protein, which contains an N-terminal CheW-like domain fused to a phosphorylatable receiver domain [4].

Why CheW Protein (CAS 107217-07-2) Cannot Be Interchanged with Alternative Coupling Proteins or Homologs


CheW protein exhibits pronounced functional divergence across bacterial species and distinct mechanistic requirements compared to alternative coupling proteins such as CheV, rendering generic substitution infeasible. Heterologous expression studies demonstrate that while CheW from Azospirillum brasilense can restore chemotactic signaling in an E. coli cheW deletion mutant, the analogous CheY protein from the same species fails to complement its corresponding mutant, highlighting that even within a single operon, evolutionary constraints differ dramatically between proteins [1]. Furthermore, in Bacillus subtilis, although CheW and CheV share partial functional redundancy in coupling receptors to CheA, both proteins are required for efficient chemotaxis, and cheW cheV double mutants exhibit complete loss of chemotaxis [2]. The CheV protein, unlike CheW, contains a C-terminal receiver domain capable of phosphorylation by CheA-P, providing an additional layer of regulatory control absent in CheW [3]. These species-specific and paralog-specific differences underscore that selection of CheW must be based on the precise experimental system and organism under investigation.

Quantitative Differentiation of CheW Protein (CAS 107217-07-2) Against Key Comparators


Heterologous Complementation: CheW from Azospirillum brasilense Restores E. coli ΔcheW Mutant Chemotaxis

The CheW protein from the distantly related α-proteobacterium Azospirillum brasilense was expressed in an E. coli ΔcheW mutant strain (RP4606) and assessed for its ability to restore chemotactic function. The heterologously expressed A. brasilense CheW successfully restored signal transduction, enabling the mutant to perform chemotaxis, whereas the corresponding CheY protein from A. brasilense failed to complement the E. coli cheY mutant [1]. This demonstrates functional conservation of the CheW scaffold across species boundaries while highlighting the protein-specific nature of complementation capability.

Bacterial Chemotaxis Heterologous Expression Functional Complementation Evolutionary Conservation

CheA Binding Affinity: Wild-Type CheW Binds CheA with Kd of 17 μM

The equilibrium dissociation constant (Kd) for the interaction between E. coli CheW and CheA was determined to be 17 μM using fluorescence anisotropy measurements. This value is considered physiologically relevant and ensures dynamic, reversible complex formation [1]. In contrast, specific point mutations in CheW dramatically alter binding properties: the V36M mutant exhibits a lower limit Kd for CheA of 130 μM (≥7.6-fold reduction in affinity) and completely abolishes binding to the Tar receptor [2].

Protein-Protein Interaction Binding Affinity Chemotaxis Signaling Fluorescence Anisotropy

Structural Binding Site Specificity: CheW Binds Receptor Helix with Inverted Polarity Relative to CheA-P5

The 3.2 Å resolution crystal structure of a Thermotoga maritima MCP protein interaction region in complex with CheA-P4-P5 and CheW reveals that CheW and the CheA-P5 domain bind overlapping sites on the receptor helix but with inverted polarity [1]. CheW binds the receptor helix near the bundle end (upper site), whereas P5 binds the same helix N-terminal to the tip region (lower site). This orientation difference establishes the precise spatial arrangement required for functional signaling array formation and distinguishes CheW from alternative coupling proteins that may not maintain this geometry.

Crystal Structure Protein-Protein Interface Chemosensory Array Binding Site Mapping

CheW vs. CheV Functional Redundancy and Requirement in Bacillus subtilis

In Bacillus subtilis, the chemotaxis system employs two coupling proteins: CheW and CheV. While these proteins share partial functional redundancy, both are required for efficient chemotaxis. A cheW cheV double mutant exhibits complete loss of chemotaxis [1]. Furthermore, CheV contains a C-terminal receiver domain that is phosphorylated in vitro by CheA-P on a conserved aspartate (D56), providing an additional regulatory layer not present in CheW [2]. This phosphorylation event is required for adaptation to attractants.

Paralogous Proteins Functional Redundancy Chemotaxis Gene Knockout

Stoichiometry and Complex Formation: Wild-Type CheW Forms 1:1:1 Complex with CheA

At wild-type expression levels, the isolated CheA/CheW complex accounts for approximately 10% of the total cellular pool of CheA and CheW molecules and exists in a 1:1:1 stoichiometry (CheAL:CheAS:CheW) [1]. This complex formation is essential for CheA autophosphorylation and for binding to the phosphorylation substrate CheY. In contrast, CheW mutants such as G57D lose the ability to bind CheA entirely and fail to form active ternary complexes, rendering the protein incapable of supporting chemotaxis in vivo [2].

Protein Complex Stoichiometry Chemotaxis Co-immunoprecipitation

Validated Research Applications for CheW Protein (CAS 107217-07-2) Based on Quantitative Evidence


In Vitro Reconstitution of Bacterial Chemotaxis Signaling Complexes

CheW protein (CAS 107217-07-2) is the essential adaptor for reconstituting functional ternary complexes comprising chemoreceptor cytoplasmic domains, CheA kinase, and CheW. The defined 1:1:1 stoichiometry (CheAL:CheAS:CheW) and 17 μM Kd for CheA binding provide precise parameters for in vitro assembly experiments [1][2]. Researchers can use wild-type CheW to establish baseline complex formation and employ characterized mutants (e.g., V36M with reduced CheA affinity, G57D with abolished CheA binding) as critical negative controls [3].

Heterologous Complementation Studies Across Bacterial Species

CheW from E. coli or other species can be used in heterologous expression systems to probe the evolutionary conservation of chemotaxis protein-protein interactions. The demonstrated ability of A. brasilense CheW to complement an E. coli ΔcheW mutant establishes that CheW's core scaffold function is conserved across proteobacterial classes [1]. This application is particularly valuable for functional annotation of putative cheW genes in newly sequenced genomes or for studying signaling in non-model organisms where native protein reagents are unavailable.

Structure-Function Studies of Chemosensory Array Architecture

The 3.2 Å crystal structure of the T. maritima receptor:CheA:CheW complex defines the precise binding interface between CheW and the receptor helical hairpin, showing that CheW binds with inverted polarity relative to CheA-P5 [1]. This structural information enables rational mutagenesis of CheW to probe the role of specific residue interactions in array assembly. Researchers can use wild-type CheW as a template for designing site-directed mutants to dissect the contributions of individual binding interfaces to signal transduction fidelity.

Comparative Analysis of Coupling Protein Paralogs (CheW vs. CheV)

In organisms such as Bacillus subtilis that encode both CheW and CheV coupling proteins, wild-type CheW serves as the baseline comparator for dissecting the unique functional contributions of CheV. The requirement of both proteins for efficient chemotaxis, combined with CheV's phosphorylation-dependent regulatory role, makes CheW the essential non-phosphorylatable scaffold component [1][2]. Studies employing CheW knockout or overexpression strains provide the foundation for understanding how the balance between these paralogs influences chemotactic behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for CheW protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.